molecular formula C8H9NO2 B118877 4-(Methylamino)benzoic acid CAS No. 10541-83-0

4-(Methylamino)benzoic acid

Cat. No.: B118877
CAS No.: 10541-83-0
M. Wt: 151.16 g/mol
InChI Key: ZVIDMSBTYRSMAR-UHFFFAOYSA-N
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Description

N-Methyl-4-aminobenzoate is an aminobenzoic acid.

Scientific Research Applications

Crystalline Structure Analysis

4-(Methylamino)benzoic acid has been studied for its crystalline structure. A study by Azumaya et al. (2003) detailed the crystallization of a cyclic hexamer of this compound, revealing a folded conformation with cis (E) conformation of N-methylamides and intermolecular CH/n contacts in the crystal (Azumaya et al., 2003).

Thermodynamic Properties

Research on the vapor pressures, enthalpies, and entropies of sublimation of para-substituted benzoic acids, including this compound, has been conducted. Monte et al. (2010) measured these properties and provided valuable thermodynamic insights (Monte et al., 2010).

Catalysis and Chemical Reactions

A study by Adam and Andas (2007) demonstrated the use of this compound in catalysis. They incorporated it into silica extracted from rice husk, enhancing the catalyst's specific surface area and efficiency in the Friedel-Crafts benzylation reaction (Adam & Andas, 2007).

Charge Transfer Fluorescence

Jianzhong et al. (1997) investigated the twisted intramolecular charge transfer (TICT) of derivatives of this compound, contributing to the understanding of TICT fluorescence and its potential applications in sensing and analysis (Jianzhong et al., 1997).

Coordination Polymers

This compound derivatives have been utilized in the synthesis of novel coordination polymers with potential applications in materials science. Xu et al. (2009) reported the synthesis and structural analysis of such polymers, highlighting their thermal stability and luminescent properties (Xu et al., 2009).

Oxidation Processes

The compound has been studied in the context of oxidation reactions. Krieger and Jagodzinski (2008) observed the catalytic oxidation of 4-(dimethylamino)benzaldehyde to this compound using gold nanoparticles, providing insights into the oxidation mechanisms and potential industrial applications (Krieger & Jagodzinski, 2008).

Pharmaceutical Research

In the pharmaceutical realm, this compound derivatives have been studied for their potential applications. For example, Baumgarth, Beier, and Gericke (1997) explored the use of such derivatives as Na+/H+ antiporter inhibitors, which are relevant in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

Anti-Cancer Research

Soni, Sanghvi, Devkar, and Thakore (2015) synthesized novel quinuclidinone derivatives from a common intermediate related to this compound, assessing their potential as anti-cancer agents (Soni et al., 2015).

Spectroscopic Studies

Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies on derivatives of this compound, contributing to the understanding of their structural and spectral properties (Takač & Vikić Topić, 2004).

Catalytic Conversion

Adam, Retnam, and Iqbal (2009) used this compound in developing a catalyst for the conversion of cyclohexane to cyclohexanol and cyclohexanone, showing complete conversion and highlighting the potential of this compound in catalytic processes (Adam, Retnam, & Iqbal, 2009).

Polymer Research

Amarnath and Palaniappan (2005) explored the use of substituted benzoic acids, including this compound, as dopants for polyaniline. This research contributes to the development of new materials with enhanced electrical conductivity (Amarnath & Palaniappan, 2005).

Safety and Hazards

4-(Methylamino)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-(Methylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in peptide synthesis reactions . The compound’s interaction with enzymes such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the formation of peptide bonds . Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of various metabolites.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . These changes can result in altered cellular functions, such as increased or decreased production of certain proteins. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, this compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. This degradation can result in the formation of by-products that may have different biological activities. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals . As the dosage increases, the compound can exhibit significant biological activities, including therapeutic effects and potential toxicity. High doses of this compound have been associated with adverse effects, such as tissue damage and organ toxicity. These effects are dose-dependent and can vary based on the animal species and the route of administration.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites can participate in further biochemical reactions, contributing to the overall metabolic flux within the cell. The compound’s involvement in metabolic pathways can also influence the levels of other metabolites, thereby affecting cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to certain cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules.

Properties

IUPAC Name

4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDMSBTYRSMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID8065117
Record name Benzoic acid, 4-(methylamino)-
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Molecular Weight

151.16 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 4-(Methylamino)benzoic acid
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CAS No.

10541-83-0
Record name 4-(Methylamino)benzoic acid
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Record name 4-Methylaminobenzoic acid
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Record name 4-(Methylamino)benzoic acid
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Record name Benzoic acid, 4-(methylamino)-
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Record name Benzoic acid, 4-(methylamino)-
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Record name 4-methylaminobenzoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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